2,4(1H,3H)-Pyrimidinedione, 6-[methyl(phenylmethyl)amino]-
Overview
Description
The compound 2,4(1H,3H)-Pyrimidinedione, 6-[methyl(phenylmethyl)amino]-, is a derivative of pyrimidinedione, which is a class of heterocyclic aromatic organic compounds. This particular derivative is characterized by the presence of a methyl(phenylmethyl)amino group at the 6th position of the pyrimidine ring. Pyrimidinediones and their derivatives are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications.
Synthesis Analysis
The synthesis of pyrimidinedione derivatives can be achieved through various methods. For instance, the one-pot synthesis of novel pyrimido[4,5-d]pyrimidine derivatives is facilitated by the reaction of 6-[(dimethylamino)methylene]aminouracil with heterocumulenes such as aryl isocyanates and isothiocyanates, leading to the formation of the desired products after elimination of dimethylamine and tautomerisation under thermal conditions . Another method involves the synthesis of 6-imino-5-tetrahydro-1H-2-pyrrolylidenhexahydro-2,4-pyrimidinediones, which are intermediates for the synthesis of C-azanucleosides, through the reaction of phosphorus trichloride, 2-pyrrolidones, and 6-aminopyrimidines .
Molecular Structure Analysis
The molecular structure of pyrimidinedione derivatives is characterized by the pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3. The presence of substituents on the pyrimidine ring, such as the methyl(phenylmethyl)amino group, can significantly influence the chemical and biological properties of the compound. The structure of these derivatives is often confirmed using spectroscopic methods such as IR, NMR, and mass spectrometry .
Chemical Reactions Analysis
Pyrimidinedione derivatives can undergo various chemical reactions, which are essential for the synthesis of more complex molecules. For example, the reaction of 3-amino-4-methyl-6-phenyl-thieno[2,3-d]pyrimidine-2-carbonic acid alkylesters with acetanhydride can lead to the formation of tricyclic 1,3-oxazinone derivatives . These reactions are crucial for the development of compounds with potential pharmacological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidinedione derivatives, such as solubility, melting point, and reactivity, are determined by their molecular structure. For instance, polyimides derived from pyrimidine-containing monomers exhibit excellent solubility in polar solvents, high glass transition temperatures, and outstanding mechanical properties . These properties are essential for the practical applications of these compounds in various fields, including materials science and pharmaceuticals.
Scientific Research Applications
HIV Inhibitor Development
2,4(1H,3H)-Pyrimidinedione derivatives, including 6-[methyl(phenylmethyl)amino]-2,4(1H,3H)-pyrimidinedione, have been explored for their potential as HIV inhibitors. Studies have identified these compounds as potent non-nucleoside inhibitors of the HIV-1 reverse transcriptase. Investigations into their structure-activity relationships have shown that modifications in these molecules can significantly enhance their antiviral activity against HIV-1 and HIV-2. This research suggests that these compounds represent a new class of non-nucleoside reverse transcriptase inhibitors with improved antiviral efficacy and reduced cellular cytotoxicity (Buckheit et al., 2007).
Chemical Synthesis and Reactions
Research has also been conducted on the chemical reactions and synthesis of 6-vinyl-2,4(1H,3H)-pyrimidinediones, including 6-[methyl(phenylmethyl)amino]-2,4(1H,3H)-pyrimidinedione. These compounds have been shown to undergo cycloaddition reactions with electron-deficient olefins, leading to the formation of various heterocyclic structures like pyrido[2,3-d]pyrimidines, pyrrolo[3,4-c]pyridines, and quinazolines. Such studies are important for the development of new synthetic routes and the discovery of novel compounds with potential pharmaceutical applications (Walsh & Wamhoff, 1989).
Pharmacological Studies
In pharmacological research, derivatives of 6-[methyl(phenylmethyl)amino]-2,4(1H,3H)-pyrimidinedione have been synthesized and evaluated for their potential as class III antiarrhythmic agents. These studies involved assessing the electrophysiological activity of these compounds in both in vitro and in vivo models. The findings contribute to the understanding of the structure-activity relationships of these compounds and their potential therapeutic applications (Katakami et al., 1992).
Novel Syntheses and Derivatizations
Additionally, the compound has been involved in novel synthetic and derivatization studies. For example, certain derivatives have been used in carbon-nitrogen bond cleavage reactions to synthesize and derive structures like 5H-indeno[1,2-d]pyrimidines and pyrimido[6,1-a]isoindoles. These reactions are significant for exploring new chemical transformations and expanding the diversity of pyrimidine-based compounds (Lal & Gidwani, 1993).
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body
Mode of Action
It’s known that similar compounds interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes caused by NSC212231 require further investigation.
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, leading to downstream effects
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of a compound
Result of Action
Similar compounds have been known to cause various molecular and cellular effects
Action Environment
Environmental factors can significantly influence the action of similar compounds
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-[benzyl(methyl)amino]-1H-pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-15(8-9-5-3-2-4-6-9)10-7-11(16)14-12(17)13-10/h2-7H,8H2,1H3,(H2,13,14,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCKQVJAZUJJRMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=CC(=O)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00309525 | |
Record name | NSC212231 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00309525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
21333-17-5 | |
Record name | NSC212231 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=212231 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC212231 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00309525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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